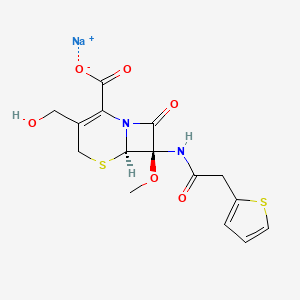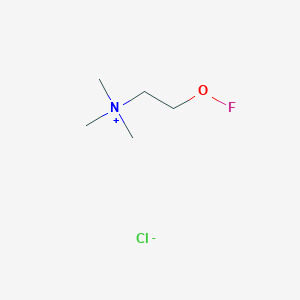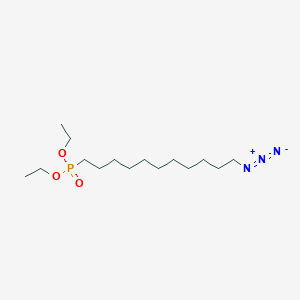
N-(2,4-dihydroxypyrimidin-5-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a complex organic compound that features a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This step might involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.
Coupling of the Two Rings: The final step involves coupling the pyrimidine and piperidine rings through an ethanediamide linker, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(4-piperidinyl)ethanediamide
- N1-(2,4-Dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Uniqueness
N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for specific applications.
Properties
CAS No. |
1010882-45-7 |
|---|---|
Molecular Formula |
C15H23N5O4 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
N'-(2,4-dioxo-1H-pyrimidin-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
InChI |
InChI=1S/C15H23N5O4/c1-14(2)5-8(6-15(3,4)20-14)17-11(22)12(23)18-9-7-16-13(24)19-10(9)21/h7-8,20H,5-6H2,1-4H3,(H,17,22)(H,18,23)(H2,16,19,21,24) |
InChI Key |
OXNWTLUNKRGHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CNC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



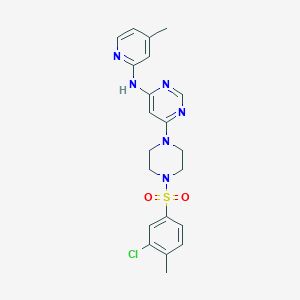
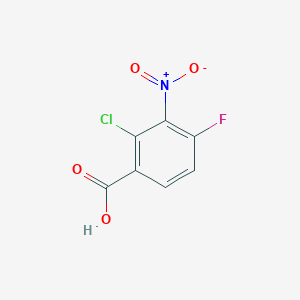
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)

![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)
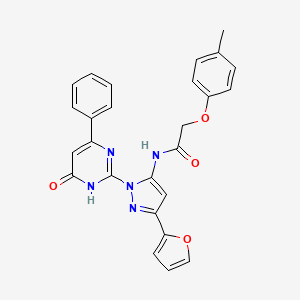
![3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14121163.png)
